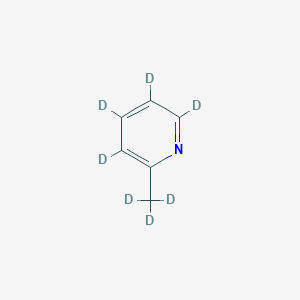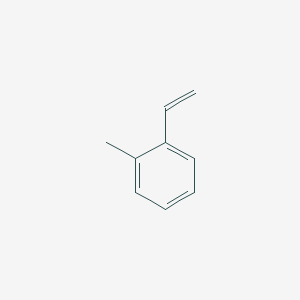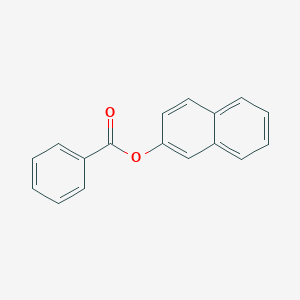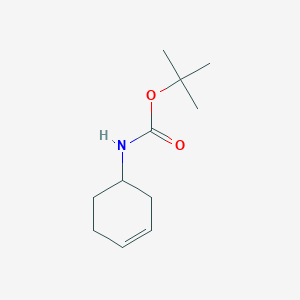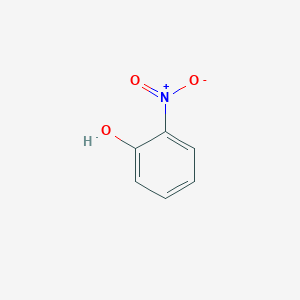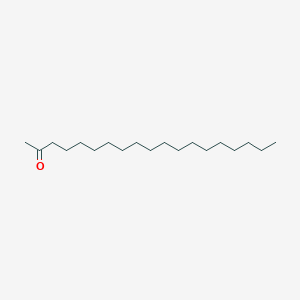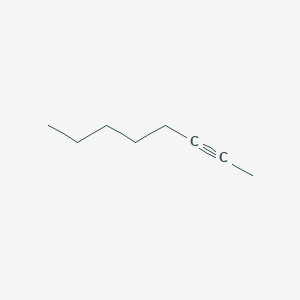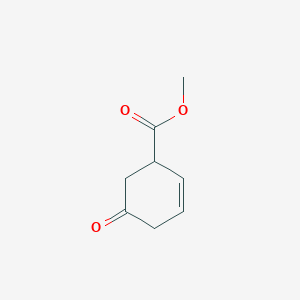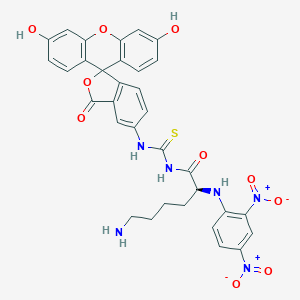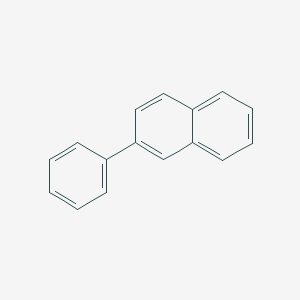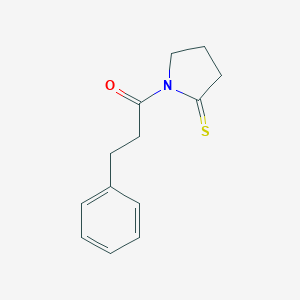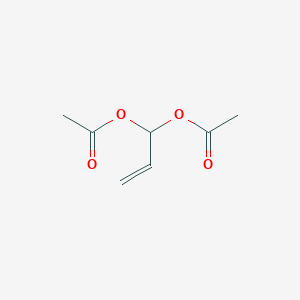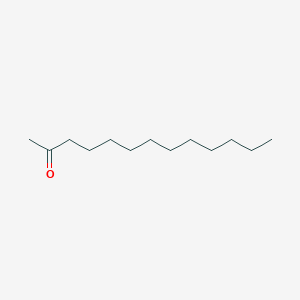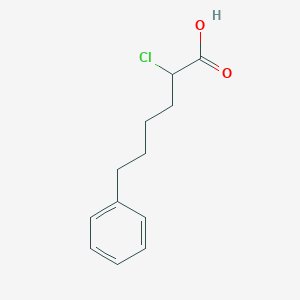
2-Chloro-6-phenylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-phenylhexanoic acid is a chemical compound that is commonly used in scientific research. It is also known as Cl-HPHA and is synthesized using a specific method.
Mechanism Of Action
The mechanism of action of 2-Chloro-6-phenylhexanoic acid involves its inhibition of CPT-1. CPT-1 is responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By inhibiting CPT-1, 2-Chloro-6-phenylhexanoic acid blocks the entry of fatty acids into the mitochondria, leading to a decrease in fatty acid oxidation.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Chloro-6-phenylhexanoic acid are primarily related to its inhibition of fatty acid oxidation. Studies have shown that this inhibition can lead to a decrease in ATP production, an increase in glucose utilization, and alterations in insulin sensitivity. Additionally, 2-Chloro-6-phenylhexanoic acid has been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Chloro-6-phenylhexanoic acid in lab experiments is its specificity for CPT-1. This allows researchers to selectively inhibit fatty acid oxidation without affecting other metabolic pathways. However, one limitation of using this compound is its potential toxicity. High concentrations of 2-Chloro-6-phenylhexanoic acid can lead to cellular damage and apoptosis.
Future Directions
There are several future directions for research involving 2-Chloro-6-phenylhexanoic acid. One area of interest is the role of altered fatty acid metabolism in the development of metabolic disorders such as obesity and type 2 diabetes. Additionally, researchers are exploring the potential therapeutic applications of 2-Chloro-6-phenylhexanoic acid in the treatment of these disorders. Finally, studies are being conducted to identify novel compounds that can selectively inhibit CPT-1 with fewer toxic effects than 2-Chloro-6-phenylhexanoic acid.
Conclusion
In conclusion, 2-Chloro-6-phenylhexanoic acid is a chemical compound that is commonly used in scientific research to study the metabolism of fatty acids. Its specificity for CPT-1 makes it a valuable tool for researchers studying the effects of altered fatty acid metabolism on physiological processes. While it has some limitations, its potential therapeutic applications make it an area of interest for future research.
Synthesis Methods
The synthesis of 2-Chloro-6-phenylhexanoic acid involves the reaction of 6-phenylhexanoic acid with thionyl chloride and phosphorus pentachloride. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified using a column chromatography technique.
Scientific Research Applications
2-Chloro-6-phenylhexanoic acid is commonly used in scientific research as a tool to study the metabolism of fatty acids. It is used to inhibit the activity of carnitine palmitoyltransferase-1 (CPT-1), an enzyme that plays a crucial role in fatty acid oxidation. By inhibiting CPT-1, researchers can study the effects of altered fatty acid metabolism on various physiological processes.
properties
CAS RN |
128409-71-2 |
|---|---|
Product Name |
2-Chloro-6-phenylhexanoic acid |
Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.7 g/mol |
IUPAC Name |
2-chloro-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H15ClO2/c13-11(12(14)15)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) |
InChI Key |
OJBVZBJCKQECIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(C(=O)O)Cl |
synonyms |
2-chloro-6-phenylhexanoate 2-chloro-6-phenylhexanoic acid 2-CPH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
